Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug design, I have observed that the strategic functionalization of the1[1] yields profound shifts in pharmacological efficacy. 5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 5-(2-thienyl)uracil) represents a privileged scaffold in modern medicinal chemistry. By appending an electron-rich, polarizable thiophene ring to the C5 position of uracil, we create a molecule that balances rigid hydrogen-bonding capabilities with enhanced lipophilicity and π−π stacking potential.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, biological mechanisms, and a field-validated synthetic protocol designed for high-yield isolation.
Structural and Physicochemical Profiling
The causality behind the bioactivity of 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione lies in its dual-domain architecture. The uracil core exists predominantly in its lactam tautomeric form under physiological conditions, providing a predictable array of hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O). The thiophene substituent at C5 is not merely a steric placeholder; sulfur's d-orbital participation allows the ring to act as a bioisostere for phenyl groups, but with a smaller van der Waals radius and a distinct electrostatic potential map that favors edge-to-face interactions within hydrophobic protein pockets.
Quantitative Data Summary
To facilitate fragment-based drug discovery (FBDD) workflows, the key physicochemical parameters of the compound are summarized below:
| Property | Value | Causality / Pharmacological Significance |
| Molecular Formula | C8H6N2O2S | Defines the core composition of the active pharmacophore. |
| Molecular Weight | 194.21 g/mol | Highly ligand-efficient; ideal for FBDD and lead optimization. |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) | Essential for anchoring to target enzyme active sites (e.g., Ser/Gly residues). |
| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) | Facilitates critical interactions with protein backbone amides. |
| Computed LogP | ~0.8 - 1.2 | The thiophene ring optimizes lipophilicity, enhancing membrane permeability compared to unsubstituted uracil. |
| Tautomerism | Lactam-Lactim | The lactam form is energetically favored, ensuring predictable 3D geometry during target docking. |
Mechanistic Role in Biological Targets
The integration of a thiophene ring into the pyrimidine-2,4-dione framework directly correlates to its success as an enzyme inhibitor.
PARP-1 Inhibition: Recent structural studies on 2[2] demonstrate that the pyrimidine-2,4-dione scaffold is critical for interacting with Ser904 and Gly863 in the catalytic domain of Poly(ADP-ribose) polymerase-1 (PARP-1). The addition of the thiophene ring provides essential hydrophobic contacts that exponentially increase binding affinity, leading to genomic dysfunction and apoptosis in cancer cells (e.g., MCF-7 and HCT116 lines).
MIF2 Tautomerase Inhibition: Similarly, 3[3] have been identified as potent inhibitors of D-dopachrome tautomerase (MIF2). The thiophene moiety occupies a specific lipophilic pocket that unmodified uracil cannot reach, suppressing the proliferation of non-small cell lung cancer cells by deactivating the MAPK pathway.
Fig 1: Pharmacophore model mapping structural domains to target enzyme inhibition pathways.
Validated Synthetic Methodology
Historically, the synthesis of 5-heteroaryluracils relied on Stille couplings, which utilized highly toxic organotin reagents. As detailed in contemporary , Palladium-catalyzed Suzuki-Miyaura cross-coupling is the superior choice. The causality here is twofold: boronic acids are environmentally benign, and the reaction tolerates the unprotected N-H protons of the uracil ring, eliminating the need for tedious protection/deprotection steps.
Protocol: Suzuki-Miyaura Synthesis of 5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Self-Validating System Design: This protocol is engineered to be self-validating through an acid-base workup. Because the uracil core has a pKa of ~9.5, it is soluble in strong aqueous base but precipitates in mild acid. If the coupling fails, the starting 5-bromouracil will also precipitate, but TLC will easily differentiate the two based on UV activity and polarity.
Step 1: Reagent Preparation & Degassing
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In a 100 mL Schlenk flask, combine 5-bromouracil (1.0 eq, 5.0 mmol) and 2-thiopheneboronic acid (1.5 eq, 7.5 mmol). Causality: A slight excess of boronic acid compensates for competitive protodeboronation at elevated temperatures.
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Add a solvent mixture of 1,4-Dioxane and water (4:1 v/v, 25 mL).
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Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Oxygen rapidly degrades the Pd(0) active catalyst species into inactive Pd(II) black.
Step 2: Catalytic Activation 4. Add sodium carbonate ( Na2CO3 , 3.0 eq) and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 eq). 5. Causality: The base is mandatory to convert the boronic acid into a reactive, electron-rich boronate complex, which accelerates the transmetalation step of the catalytic cycle.
Step 3: Reflux and Monitoring 6. Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours. 7. Monitor via TLC (Eluent: Dichloromethane:Methanol 9:1). The product will appear as a highly UV-active spot (due to the extended conjugation of the thiophene-uracil system) at a higher Rf than 5-bromouracil.
Step 4: Self-Validating Workup & Isolation 8. Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. 9. Concentrate the filtrate under reduced pressure to remove dioxane. 10. Validation Checkpoint: Dissolve the remaining aqueous residue in 1M NaOH (20 mL). Wash with ethyl acetate (3 x 20 mL) to extract unreacted boronic acid and phosphine ligands. The desired product remains in the aqueous layer as a sodium salt. 11. Carefully acidify the aqueous layer with 1M HCl to pH 4. The target compound, 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, will precipitate as a microcrystalline solid. 12. Filter, wash with cold water, and dry under vacuum (Typical Yield: 75-85%).
Fig 2: Synthetic workflow for 5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione via Suzuki coupling.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized batch, the following spectroscopic markers must be verified:
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IR Spectroscopy (KBr pellet): Look for dual, broad N-H stretching bands around 3100-3200 cm⁻¹, and two distinct, strong carbonyl (C=O) stretching bands at ~1710 cm⁻¹ and ~1670 cm⁻¹ (characteristic of the pyrimidine-2,4-dione core).
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¹H NMR (DMSO-d6): The uracil N-H protons will appear as two distinct, exchangeable singlets downfield (>11.0 ppm). The C6-H of the uracil ring will appear as a sharp singlet around 7.8-8.0 ppm. The three thiophene protons will present as a multiplet system between 7.0 and 7.5 ppm.
Conclusion
5-(Thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a highly versatile, ligand-efficient scaffold. By leveraging the hydrogen-bonding fidelity of the uracil core and the lipophilic π -stacking nature of the thiophene ring, researchers can effectively target complex enzymatic pockets such as those found in PARP-1 and MIF2. The self-validating Suzuki-Miyaura protocol provided herein ensures scalable, high-purity access to this critical pharmacophore.
References
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity RSC Advances URL
- D-Dopachrome Tautomerase Activity and Suppresses Proliferation University of Groningen Research Portal URL
- Pyrimidine-2,4(3H,5H)
- Targets in Heterocyclic Systems: Synthesis of 5-Aryluracils via Suzuki Coupling Società Chimica Italiana URL
